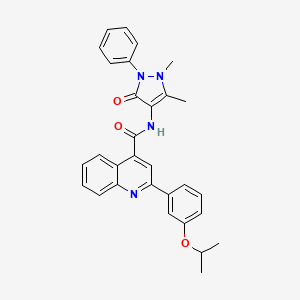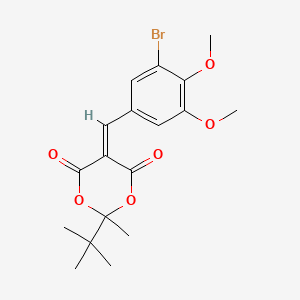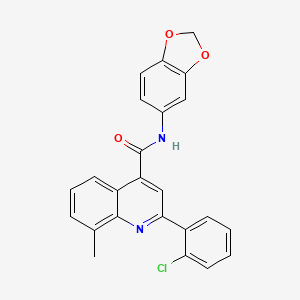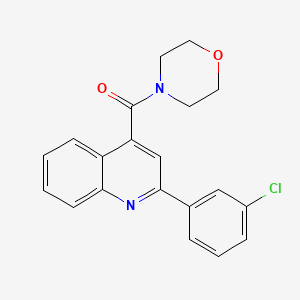
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of AMPA receptors, which are involved in the transmission of excitatory signals in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
DMQX acts as a competitive antagonist of AMPA receptors, binding to the same site as glutamate. By blocking the ion channel of the receptor, DMQX prevents the influx of calcium ions, which are essential for the transmission of excitatory signals. This results in a reduction of synaptic transmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DMQX has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the release of dopamine and glutamate, two important neurotransmitters involved in reward and addiction. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects, preventing cell death in models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
DMQX has several advantages as a research tool. It is a highly selective antagonist of AMPA receptors, which makes it useful for studying the role of these receptors in specific physiological processes. Additionally, DMQX has a long duration of action, which allows for prolonged experiments. However, DMQX has several limitations. It has poor solubility in water, which can make it difficult to administer in experiments. Additionally, DMQX can have off-target effects on other ion channels, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists. These compounds could be used to further elucidate the role of AMPA receptors in neurological disorders and to develop new therapeutic approaches. Another area of interest is the investigation of the effects of DMQX on other neurotransmitter systems, such as GABA and acetylcholine. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of DMQX, including its metabolism and distribution in the body.
Scientific Research Applications
DMQX has been widely used as a research tool to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate, the main neurotransmitter involved in synaptic transmission. This makes DMQX a valuable tool for studying the mechanisms underlying synaptic plasticity, learning, and memory.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-16-9-10-17(2)20(13-16)23-15-21(19-7-5-6-8-22(19)28-23)26(29)27-18-11-12-24(30-3)25(14-18)31-4/h5-15H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJRKDPGNDUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminocarbonyl)-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504096.png)
![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)

![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)

![ethyl 2-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3504128.png)




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504186.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504187.png)


